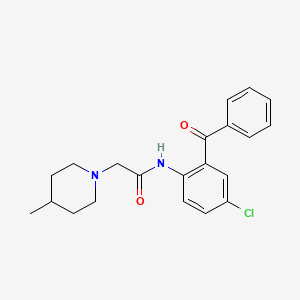

N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c1-15-9-11-24(12-10-15)14-20(25)23-19-8-7-17(22)13-18(19)21(26)16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKHCDJEKSPZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves a multi-step process. One common synthetic route begins with the acylation of 2-amino-4-chlorobenzophenone using an appropriate acylating agent to introduce the benzoyl group. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylpiperidine, resulting in the formation of the desired compound. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a synthetic intermediate in the development of novel therapeutic agents. Its structure allows for modifications that can lead to the creation of derivatives with enhanced biological activity.

Synthesis and Derivatives

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. The initial steps include the formation of a benzoyl chloride derivative through the reaction of benzoyl chloride with 4-chloroaniline, followed by acetylation using acetic anhydride and substitution with 4-methylpiperidine. This synthetic pathway is crucial for generating various derivatives that may exhibit improved pharmacological properties.

Pharmacological Applications

This compound has shown promise in several pharmacological studies, particularly concerning its effects against specific pathogens and diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated efficacy against Toxoplasma gondii, a significant pathogen responsible for toxoplasmosis, which poses risks to immunocompromised individuals . The compound's ability to inhibit the growth and invasion of this parasite highlights its potential as a therapeutic agent in treating such infections.

Anticonvulsant Potential

In related studies, compounds within the same chemical family as this compound have been evaluated for anticonvulsant activity. The structural characteristics of these compounds suggest they may interact with neurological pathways, potentially leading to new treatments for epilepsy and other seizure disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound and its derivatives in various therapeutic contexts:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anticonvulsant Activity: Substitution at the Acetamide Nitrogen

- Compound 5c (N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide): This benzofuran-containing analog demonstrated a relative anticonvulsant potency of 0.72 compared to phenytoin in the maximal electroshock (MES) model. However, the target compound’s benzoyl-chlorophenyl group may offer improved steric compatibility with hydrophobic pockets in neuronal targets .

- Compound 5i (N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide): With a cyclohexyl(methyl)amino substituent, this analog showed a potency of 0.73. The bulkier cyclohexyl group may hinder membrane permeability compared to the 4-methylpiperidine in the target compound, which balances hydrophobicity and spatial accessibility .

Heterocyclic Substituents: Morpholine vs. 4-Methylpiperidine

- N-(2-Benzoyl-4-Chlorophenyl)-2-(Morpholin-4-yl)Acetamide :

Replacing 4-methylpiperidine with morpholine introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity. While this may improve water solubility, the reduced lipophilicity could compromise blood-brain barrier penetration, making the 4-methylpiperidine analog more suitable for central nervous system (CNS) targets .

Structural Conformations and Crystal Packing

- N-(Acridin-9-yl)-2-(4-Methylpiperidin-1-yl)Acetamide Monohydrate: X-ray crystallography revealed a chair conformation for the 4-methylpiperidine ring and key bond lengths (e.g., C(7)–N(2) = 1.449 Å). The target compound’s benzoyl group may adopt similar planar geometries, but the absence of an acridine moiety likely reduces intercalation with DNA, shifting its mechanism toward ion channel modulation .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide :

This analog exhibited three distinct conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. The target compound’s benzoyl and chlorophenyl groups may adopt similar torsional flexibility, optimizing interactions with enzymatic or receptor-binding sites .

Pharmacological Optimization: Hydrophobic vs. Polar Groups

17β-HSD2 Inhibitors (e.g., Compound 13: 2-(3-Chloro-4-Hydroxyphenyl)-N-Phenethylacetamide) :

Hydrophobic extensions (e.g., phenethyl groups) enhanced inhibition by interacting with a hydrophobic enzyme pocket. The 4-methylpiperidine in the target compound likely mimics this effect, providing van der Waals interactions without excessive bulk .Anticancer Acetamides (e.g., Compound 38: N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-Sulfonyl)-Acetamide) :

Quinazoline sulfonyl derivatives showed potent activity against cancer cell lines (HCT-1, MCF-7). The target compound’s lack of a sulfonyl group may reduce off-target effects but could limit kinase inhibition efficacy .

Key Data Tables

Table 1: Comparative Pharmacological Profiles

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound is characterized by the following structural components:

- Benzoyl group

- Chlorophenyl group

- Methylpiperidinyl group

Synthesis:

The synthesis typically involves multi-step organic reactions:

- Formation of Benzoyl Chloride Derivative: Benzoyl chloride reacts with 4-chloroaniline in the presence of a base (e.g., pyridine).

- Acetylation: The resulting amine is acetylated using acetic anhydride.

- Piperidine Substitution: Finally, the acetamide derivative undergoes substitution with 4-methylpiperidine to yield the target compound.

This compound has been studied for its interaction with various biological targets, particularly in the context of neurological disorders. Its mechanism appears to involve modulation of neurotransmitter systems, including glutamatergic and dopaminergic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antidepressant-like effects: Potential modulation of serotonin and norepinephrine levels.

- Neuroprotective properties: Activation of metabotropic glutamate receptors (mGluRs), which may reduce excitotoxicity in neuronal cells .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H23ClN2O2 |

| Molecular Weight | 372.88 g/mol |

| InChI Key | InChI=1S/C21H23ClN2O2 |

Case Studies

- Study on Neuroprotective Effects:

- Antidepressant Activity Assessment:

- Glutamate Modulation:

Q & A

Basic Research Question

- Spectroscopy :

- -NMR: Confirm aromatic protons (δ 7.2–8.1 ppm) and piperidinyl protons (δ 1.2–3.5 ppm).

- IR: Validate amide C=O stretch (~1650–1680 cm) and benzoyl absorption (~1700 cm).

- Crystallography :

Q. Data Example :

| Parameter | Value (Compound 5c in ) |

|---|---|

| ED50 (MES model) | 0.055 mmol/kg |

| ALD50 | 1.604 mmol/kg |

How can structure-activity relationship (SAR) studies be designed to enhance anticonvulsant efficacy?

Advanced Research Question

Methodology :

Substituent Variation : Modify benzoyl (e.g., electron-withdrawing groups at para positions) and piperidinyl (e.g., alkyl chain length) moieties.

In Vitro Assays :

- Electrophysiological studies (e.g., sodium channel blockade in hippocampal neurons).

- Receptor binding (e.g., GABA receptor affinity via radioligand displacement).

Computational Modeling :

Key Finding : Derivatives with 4-methylpiperidinyl groups show enhanced lipophilicity (logP ~2.8), correlating with blood-brain barrier permeability .

How should researchers address contradictions in pharmacological data (e.g., ED50 variability) across studies?

Advanced Research Question

Root Causes :

- Assay Conditions : Variability in animal models (e.g., MES vs. pentylenetetrazole-induced seizures).

- Dosing Regimens : Differences in administration routes (oral vs. intraperitoneal).

Q. Resolution Strategies :

Standardization : Adopt OECD guidelines for seizure models (dose range: 30–100 mg/kg).

Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Pharmacokinetic Profiling : Measure plasma half-life (t) and brain-to-plasma ratio to clarify bioavailability discrepancies .

What is the impact of conformational variations (from crystallography) on biological activity?

Advanced Research Question

Crystallographic Insights :

Q. Functional Correlation :

- Reduced activity observed in analogs with >60° dihedral angles due to steric hindrance at target sites .

What validation criteria ensure reliability in crystallographic data interpretation?

Advanced Research Question

Best Practices :

Data Quality : Require R-factor <0.05 and completeness >98% for high-resolution (<1.0 Å) datasets.

Software Validation : Cross-check SHELXL refinement with PLATON/ADDSYM for symmetry errors .

Thermal Motion Analysis : B-factor plots should show no unexplained peaks (>4 Å) in the ligand region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.